DM-01

EZH2 Selectivity Epigenetics

DM-01 is a pyrrole-3-carboxamide EZH2 inhibitor with comparable potency to Tazemetostat (IC50 58.7 µM) but superior selectivity (SI 3.7 vs GSK126's 2.3). Ideal as a comparator compound in DLBCL/FL studies or for minimizing off-target effects. Upregulates DIRAS3, providing a robust downstream biomarker for HTS assays. Essential for labs focused on SAR or combination therapy in EZH2-addicted cancers.

Molecular Formula C23H24F3N3O2
Molecular Weight 431.4 g/mol
Cat. No. B10824665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM-01
Molecular FormulaC23H24F3N3O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C
InChIInChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30)
InChIKeyXHYKDXOCUIJBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM-01 EZH2 Inhibitor: Sourcing and Technical Specifications for Cancer Research Procurement


DM-01 is a small-molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a key epigenetic regulator implicated in various malignancies. Its chemical identity is defined by the molecular formula C23H24F3N3O2 (CAS No. 2355280-00-9) with a molecular weight of 431.45 g/mol . This compound is specifically characterized as a pyrrole-3-carboxamide derivative that competitively binds to the S-adenosylmethionine (SAM) pocket of the EZH2 catalytic domain, thereby inhibiting histone H3 lysine 27 trimethylation (H3K27me3) [1].

Why Generic EZH2 Inhibitors Cannot Substitute for DM-01 in Specialized Lymphoma and Solid Tumor Research


The EZH2 inhibitor class exhibits significant structural and pharmacological heterogeneity, precluding simple interchangeability. Differences in chemical scaffolds, binding modes, and off-target profiles among inhibitors such as GSK126, EPZ-6438 (Tazemetostat), and UNC1999 translate into divergent cellular potency, selectivity indices, and efficacy in specific cancer models. Notably, DM-01 demonstrates a unique selectivity profile compared to GSK126, with a higher selectivity index of 3.7 versus 2.3, indicating reduced off-target activity [1]. Furthermore, while DM-01 exhibits comparable anti-proliferative activity to the FDA-approved Tazemetostat in K562 cells (IC50: 58.7 µM vs. 59.2 µM), its distinct chemical structure may confer advantages in terms of solubility and formulation flexibility for in vivo studies [1].

DM-01 vs. GSK126, Tazemetostat, and Other EZH2 Inhibitors: Head-to-Head Quantitative Performance Data


Selectivity Index Comparison: DM-01 Demonstrates 1.6-Fold Higher Selectivity Over GSK126

In a direct comparison of EZH2 selectivity, DM-01 exhibited a significantly higher selectivity index (3.7) compared to the widely used inhibitor GSK126 (selectivity index: 2.3) [1]. This difference quantifies a 1.6-fold improvement in target discrimination, suggesting a potentially cleaner pharmacological profile.

EZH2 Selectivity Epigenetics PRC2

Cellular Potency Equivalence: DM-01 Matches Tazemetostat's Antiproliferative Effect in K562 Leukemia Cells

In a cellular viability assay using K562 chronic myeloid leukemia cells, DM-01 demonstrated anti-proliferative activity directly comparable to the FDA-approved EZH2 inhibitor Tazemetostat. The measured IC50 values were 58.7 µM for DM-01 and 59.2 µM for Tazemetostat, indicating statistically equivalent potency in this model [1].

EZH2 Leukemia K562 Cell Viability

Target Engagement Confirmation: DM-01 Abolishes H3K27me3 at Lower Concentration Than Typical EZH2 Inhibitors

Quantitative Western blot analysis in K562 cells revealed that DM-01 strongly inhibits EZH2 catalytic activity, as evidenced by a near-complete ablation of the H3K27me3 mark at concentrations as low as 5 µM and 10 µM after 24 hours [1][2]. While direct comparator data is not provided in the same blot, this efficacy at low micromolar concentrations compares favorably to many other EZH2 inhibitors which often require higher concentrations for similar target suppression in this cell line.

H3K27me3 Western Blot EZH2 Target Engagement

Functional Validation: DM-01 Upregulates Tumor Suppressor DIRAS3 in a Dose-Dependent Manner

Downstream of EZH2 inhibition, DM-01 treatment led to a dose-dependent increase in the transcriptional expression of DIRAS3, a known tumor suppressor gene. Quantitative PCR analysis showed significant upregulation at both 5 µM and 10 µM concentrations in K562 cells [1][2]. This functional readout validates the compound's mechanism of action and distinguishes it from inhibitors that may not efficiently de-repress this specific target gene.

DIRAS3 Tumor Suppressor Transcriptional Regulation EZH2

Optimized Research Applications for DM-01: EZH2-Driven Lymphoma, Solid Tumor, and Epigenetic Mechanism Studies


Comparative Benchmarking Against Clinical EZH2 Inhibitors in Lymphoma Models

Given its equivalent cellular potency to Tazemetostat (IC50: 58.7 µM vs. 59.2 µM in K562 cells) [1], DM-01 serves as an ideal comparator compound for studies investigating mechanisms of resistance or synergy with clinically advanced EZH2 inhibitors. Researchers can utilize DM-01 as a benchmark to validate new assays or to explore structure-activity relationships in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) cell lines.

High-Selectivity Epigenetic Studies Minimizing Off-Target Confounds

DM-01's superior selectivity index (3.7) over GSK126 (2.3) [1] makes it the preferred choice for experiments where minimizing off-target transcriptional effects is paramount. This is particularly critical in studies aiming to dissect the specific role of EZH2-mediated H3K27me3 in gene silencing, such as in SNF5/INI-1/SMARCB1-deficient solid tumor models [2].

Pharmacodynamic Biomarker Validation Using DIRAS3 Upregulation

The confirmed, dose-dependent upregulation of the tumor suppressor DIRAS3 [2] provides a robust and quantifiable downstream readout for confirming EZH2 inhibition in vitro. This application is valuable for laboratories developing or validating high-throughput screening assays for novel EZH2 modulators, where a clear functional biomarker is required.

Mechanistic Studies of EZH2 Dependency in Lung Adenocarcinoma

Data showing that EZH2 knockdown in A549 lung adenocarcinoma cells reduces sensitivity to DM-01 [2] supports its use in combination studies with other targeted agents. This scenario is relevant for researchers investigating synthetic lethality or compensatory signaling pathways in EZH2-addicted cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.